molecular formula C7H5ClN2O4 B2664281 6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid CAS No. 1638765-04-4

6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid

Cat. No.: B2664281
CAS No.: 1638765-04-4
M. Wt: 216.58
InChI Key: YSESRTCKYVZXDX-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1638765-04-4 . It has a molecular weight of 216.58 . The IUPAC name for this compound is 6-chloro-2-methyl-5-nitronicotinic acid .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClN2O4/c1-3-4 (7 (11)12)2-5 (10 (13)14)6 (8)9-3/h2H,1H3, (H,11,12) .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Crystal Structure

"6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid" serves as a key intermediate in the synthesis of complex compounds. For instance, it has been used in the synthesis of silver(I) complexes characterized by X-ray diffraction, which displayed high cytotoxic properties to both normal and carcinoma cells (Wang & Shi, 2011). Similarly, its role in electroorganic synthesis highlights its importance in generating valuable compounds such as 6-aminonicotinic acid, showcasing its versatility in chemical reactions (Raju, Mohan, & Reddy, 2003).

Crystal Engineering

In crystal engineering, derivatives of "this compound" have been explored for their ability to form molecular tapes and networks through hydrogen and halogen bonds, contributing to the design of novel crystal structures with specific properties (Saha, Nangia, & Jaskólski, 2005).

Drug Design and Molecular Probes

Its derivatives have been used in the design of molecular probes for studying the interaction with nicotinic acetylcholine receptors, demonstrating the compound's utility in neurochemistry and pharmacology (Zhang, Tomizawa, & Casida, 2004).

Industrial Applications

Furthermore, the compound's relevance extends to industrial applications, particularly in the production of nicotinic acid, an essential nutrient. Research on ecological methods to produce nicotinic acid from commercially available raw materials, including derivatives of "this compound," highlights the compound's significance in green chemistry (Lisicki, Nowak, & Orlińska, 2022).

Safety and Hazards

This compound has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 .

Future Directions

There is potential for the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

Properties

IUPAC Name

6-chloro-2-methyl-5-nitropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-3-4(7(11)12)2-5(10(13)14)6(8)9-3/h2H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSESRTCKYVZXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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